molecular formula C11H16F6N3OP B12678233 4-(Ethyl(2-hydroxyethyl)amino)-3-methylbenzenediazonium hexafluorophosphate CAS No. 94349-46-9

4-(Ethyl(2-hydroxyethyl)amino)-3-methylbenzenediazonium hexafluorophosphate

Cat. No.: B12678233
CAS No.: 94349-46-9
M. Wt: 351.23 g/mol
InChI Key: BCGUDYVHCHZLJM-UHFFFAOYSA-N
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Description

4-(Ethyl(2-hydroxyethyl)amino)-3-methylbenzenediazonium hexafluorophosphate is a diazonium salt that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethyl(2-hydroxyethyl)amino)-3-methylbenzenediazonium hexafluorophosphate typically involves the diazotization of 4-(Ethyl(2-hydroxyethyl)amino)-3-methylaniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, in the presence of hexafluorophosphoric acid. The reaction is usually conducted at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, concentration, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Ethyl(2-hydroxyethyl)amino)-3-methylbenzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.

    Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out in aqueous or alcoholic solutions at low to moderate temperatures.

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate. These reactions are usually performed at room temperature.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are employed, and the reactions are conducted in acidic or neutral media.

Major Products Formed

    Substitution Reactions: Products include halogenated, hydroxylated, or cyanated derivatives of the original aniline.

    Coupling Reactions: Azo compounds with vibrant colors, which are useful as dyes and pigments.

    Reduction Reactions: The corresponding aniline derivative, 4-(Ethyl(2-hydroxyethyl)amino)-3-methylaniline.

Scientific Research Applications

4-(Ethyl(2-hydroxyethyl)amino)-3-methylbenzenediazonium hexafluorophosphate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: The compound can be used in the labeling of biomolecules through azo coupling reactions, aiding in the study of biological processes.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 4-(Ethyl(2-hydroxyethyl)amino)-3-methylbenzenediazonium hexafluorophosphate primarily involves its diazonium group. This group is highly reactive and can undergo various chemical transformations, such as substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in azo coupling reactions, the diazonium group reacts with electron-rich aromatic compounds to form azo bonds, which are crucial in the formation of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium chloride
  • 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate
  • 4-(Ethyl(2-hydroxyethyl)amino)-3-methylbenzenediazonium sulfate

Uniqueness

4-(Ethyl(2-hydroxyethyl)amino)-3-methylbenzenediazonium hexafluorophosphate is unique due to its hexafluorophosphate counterion, which provides enhanced stability compared to other diazonium salts. This stability makes it particularly useful in various chemical reactions and industrial applications, where other diazonium salts might decompose or react undesirably.

Properties

CAS No.

94349-46-9

Molecular Formula

C11H16F6N3OP

Molecular Weight

351.23 g/mol

IUPAC Name

4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;hexafluorophosphate

InChI

InChI=1S/C11H16N3O.F6P/c1-3-14(6-7-15)11-5-4-10(13-12)8-9(11)2;1-7(2,3,4,5)6/h4-5,8,15H,3,6-7H2,1-2H3;/q+1;-1

InChI Key

BCGUDYVHCHZLJM-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=C(C=C(C=C1)[N+]#N)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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